

Comparative cost analysis of different synthetic routes to Methyl 2-amino-5-bromobenzoate

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Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

Cat. No.: B046407

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For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-bromobenzoate is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The economic viability of synthesizing this intermediate is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative cost analysis of two primary synthetic routes to **Methyl 2-amino-5-bromobenzoate**, offering a detailed breakdown of reagent costs, experimental protocols, and overall process efficiency.

Route 1: Esterification of 2-Amino-5-bromobenzoic Acid

The most direct approach to **Methyl 2-amino-5-bromobenzoate** involves the esterification of commercially available 2-amino-5-bromobenzoic acid. Two common methods for this transformation are Fischer esterification using a strong acid catalyst and conversion to an acyl chloride followed by reaction with methanol.

Method 1A: Fischer Esterification with Sulfuric Acid



This classic method involves heating the starting carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid.

Experimental Protocol:

- To a solution of 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in methanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.5 mL, 46.3 mmol) while cooling in an ice bath.
- Heat the reaction mixture at reflux for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 2-amino-5-bromobenzoate.

Expected Yield: ~85%

Method 1B: Acyl Chloride Formation with Thionyl Chloride

This method proceeds via the formation of a more reactive acyl chloride intermediate, which then readily reacts with methanol.

Experimental Protocol:

• Suspend 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in methanol (100 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.



- Slowly add thionyl chloride (4.0 mL, 55.6 mmol) dropwise to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 3 hours.
- Monitor the reaction progress by TLC.
- Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the product by column chromatography or recrystallization.

Expected Yield: ~95%

Route 2: Bromination of Methyl 2-Aminobenzoate

An alternative strategy involves the bromination of the readily available and less expensive starting material, methyl 2-aminobenzoate.

Experimental Protocol:

- Dissolve methyl 2-aminobenzoate (10.0 g, 66.1 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.
- In a separate flask, prepare a solution of bromine (3.4 mL, 66.1 mmol) in glacial acetic acid (20 mL).
- Slowly add the bromine solution dropwise to the stirred solution of methyl 2-aminobenzoate at room temperature.
- Stir the reaction mixture at room temperature for 2 hours.
- · Monitor the reaction by TLC.



- After the reaction is complete, pour the mixture into ice-water (200 mL).
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.
- Recrystallize the crude product from ethanol to yield pure Methyl 2-amino-5bromobenzoate.

Expected Yield: ~90%

Cost Analysis

The following table summarizes the estimated cost for each synthetic route to produce approximately 10 grams of **Methyl 2-amino-5-bromobenzoate**. Prices for reagents are based on average catalog prices from major chemical suppliers and may vary.



Reagent	Route 1A (H ₂ SO ₄)	Route 1B (SOCl ₂)	Route 2 (Bromination)	Unit Cost (USD)
2-Amino-5- bromobenzoic Acid	10.0 g	10.0 g	-	~\$10/g
Methyl 2- aminobenzoate	-	-	10.0 g	~\$0.22/g[1]
Methanol	100 mL	100 mL	-	~\$0.05/mL
Sulfuric Acid	2.5 mL	-	-	~\$0.10/mL
Thionyl Chloride	-	4.0 mL	-	~\$0.56/mL[2]
Bromine	-	-	3.4 mL	~\$2.67/g[3]
Acetic Acid	-	-	70 mL	~\$0.09/mL[4]
Estimated Reagent Cost	~\$105.25	~\$107.24	~\$29.48	_
Estimated Yield	~9.5 g	~10.7 g	~13.7 g	_
Cost per Gram of Product	~\$11.08/g	~\$10.02/g	~\$2.15/g	

Note: The cost of common solvents for workup and purification (e.g., ethyl acetate, ethanol, water) and solid supports for chromatography are not included in this analysis but should be considered for a complete economic evaluation.

Comparative Summary and Recommendations



Synthetic Route	Starting Material Cost	Reagent Cost	Yield	Cost per Gram	Advantag es	Disadvant ages
1A: Esterificati on (H ₂ SO ₄)	High	Low	Good	Moderate	Simple procedure, common reagents.	Requires high-cost starting material, moderate yield.
1B: Esterificati on (SOCl ₂)	High	Moderate	Excellent	Moderate	High yield, faster reaction time.	Requires high-cost starting material, thionyl chloride is hazardous.
2: Brominatio n	Low	High	Excellent	Low	Most cost- effective, high yield.	Bromine is highly corrosive and toxic, requires careful handling, potential for side products.

Based on this analysis, the bromination of methyl 2-aminobenzoate (Route 2) is the most cost-effective method for the synthesis of **Methyl 2-amino-5-bromobenzoate**, primarily due to the significantly lower cost of the starting material. While the esterification routes are viable, their economic feasibility is hampered by the high price of 2-amino-5-bromobenzoic acid.

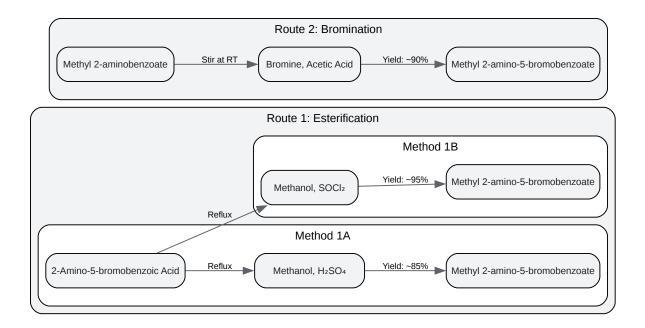
For large-scale production where cost is a primary driver, developing a robust and safe bromination protocol is the recommended approach. For smaller-scale laboratory synthesis where convenience and the avoidance of elemental bromine are prioritized, the esterification



with thionyl chloride (Route 1B) offers an excellent yield, making it a slightly more efficient choice than the Fischer esterification.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.



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Caption: Synthetic pathways to **Methyl 2-amino-5-bromobenzoate**.

This guide provides a foundational cost analysis to aid researchers in selecting the most appropriate synthetic route for their needs. It is important to note that actual costs may vary based on supplier, scale, and local regulations. Safety protocols for handling hazardous reagents such as sulfuric acid, thionyl chloride, and bromine must be strictly adhered to.



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References

- 1. tradeindia.com [tradeindia.com]
- 2. calpaclab.com [calpaclab.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. rpicorp.com [rpicorp.com]
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